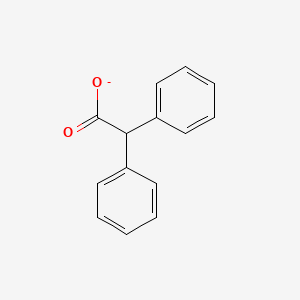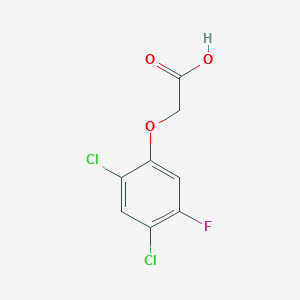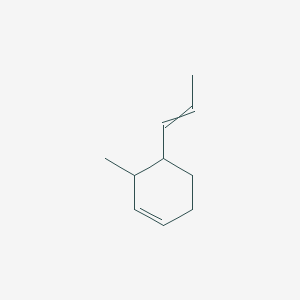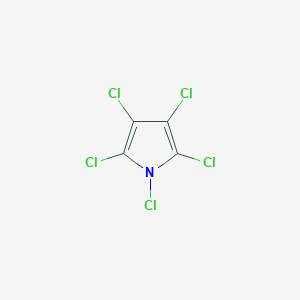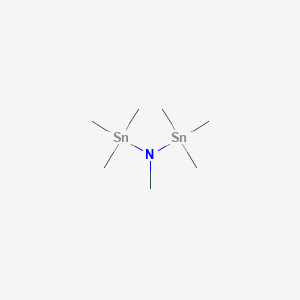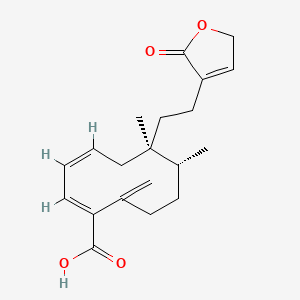![molecular formula C16H16Cl2S3 B14745977 1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) CAS No. 5409-97-2](/img/structure/B14745977.png)
1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) is an organic compound characterized by its unique structure, which includes multiple sulfide linkages and chlorinated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) typically involves the reaction of bis(2-bromoethyl) sulfide with thiolates. The thiolates are generated in situ from the corresponding thiols in an alcohol or aqueous alcohol solution. The reaction conditions often include the use of a reflux condenser, a thermometer, and a magnetic stir bar. The reaction is carried out in a solution of ethanol with potassium hydroxide as a base .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced equipment and optimized reaction conditions to improve yield and efficiency.
化学反应分析
Types of Reactions
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfide linkages.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with broken sulfide linkages.
Substitution: Products with substituted aromatic rings.
科学研究应用
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用机制
The mechanism of action of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfide linkages and chlorinated aromatic rings allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]dibenzene: Similar structure but lacks the chlorinated aromatic rings.
Bis(2-bromoethyl) sulfide: Precursor in the synthesis of the target compound.
Sulfoxides and sulfones: Oxidized derivatives of the target compound.
属性
CAS 编号 |
5409-97-2 |
|---|---|
分子式 |
C16H16Cl2S3 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
1-chloro-4-[2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]ethylsulfanyl]benzene |
InChI |
InChI=1S/C16H16Cl2S3/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
InChI 键 |
LXYWYXAFEJTXNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCCSCCSC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


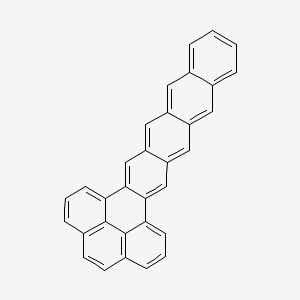
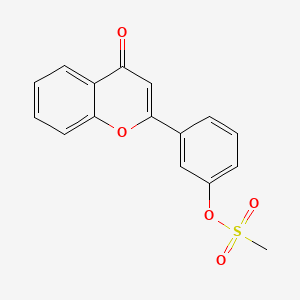
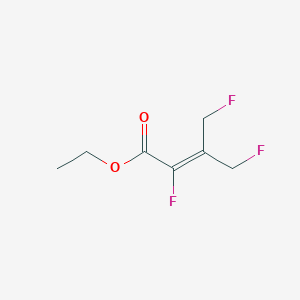
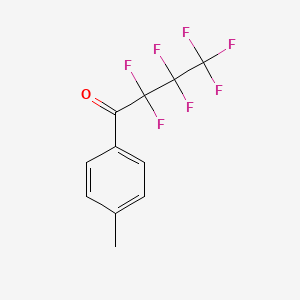
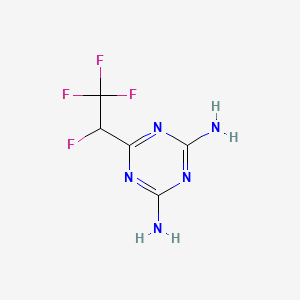
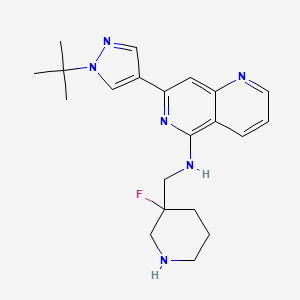
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
